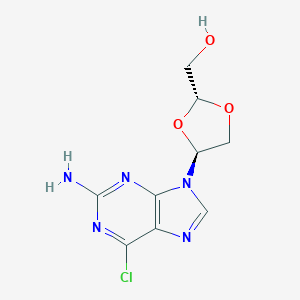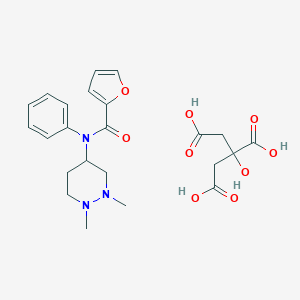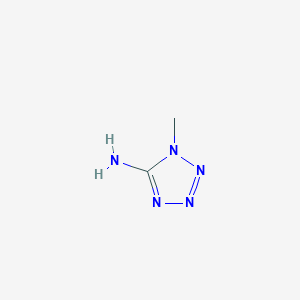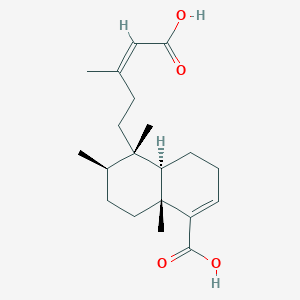
Glutinic acid(diterpene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutinic acid is a diterpene compound that is found in various plant species, including the genus Salvia. It has been studied extensively due to its potential therapeutic properties, particularly in the areas of cancer and inflammation.
作用機序
The mechanism of action of glutinic acid is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the expression of inflammatory cytokines, such as TNF-alpha and IL-6, as well as to inhibit the activity of enzymes involved in the production of reactive oxygen species. Glutinic acid has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
生化学的および生理学的効果
Glutinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to reduce the growth and metastasis of cancer cells. Glutinic acid has also been shown to improve insulin resistance and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One advantage of using glutinic acid in lab experiments is that it is a natural compound that can be obtained from plant sources. This makes it a potentially safer and more sustainable alternative to synthetic compounds. However, one limitation of using glutinic acid is that its purity and yield can vary depending on the method used for synthesis, which can affect the reproducibility of experiments.
将来の方向性
There are many potential future directions for research on glutinic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Glutinic acid has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthesis methods for glutinic acid that can improve its purity and yield, making it a more reliable compound for research. Finally, further studies are needed to fully understand the mechanism of action of glutinic acid and to identify potential side effects or interactions with other drugs.
Conclusion:
In summary, glutinic acid is a natural compound with potential therapeutic properties in the areas of cancer, inflammation, and cardiovascular disease. Its mechanism of action is not fully understood, but it has been shown to act through a variety of pathways. Glutinic acid has many advantages as a natural compound, but its purity and yield can vary depending on the synthesis method used. Further research is needed to fully understand the potential of glutinic acid as a therapeutic agent and to identify new directions for research.
合成法
Glutinic acid can be synthesized from the plant Salvia miltiorrhiza using a variety of methods, including steam distillation, Soxhlet extraction, and column chromatography. The purity and yield of the compound can vary depending on the method used, but high-quality glutinic acid can be obtained using these techniques.
科学的研究の応用
Glutinic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, as well as antioxidant and neuroprotective properties. Studies have also suggested that glutinic acid may have potential as a treatment for cardiovascular disease, liver disease, and diabetes.
特性
CAS番号 |
146985-82-2 |
|---|---|
製品名 |
Glutinic acid(diterpene) |
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
(4aR,5S,6R,8aR)-5-[(Z)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12-/t14-,16-,19+,20+/m1/s1 |
InChIキー |
FMWSHZRIJXQMOO-RUJIAIRVSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C)CCC=C2C(=O)O)C |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
正規SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
同義語 |
glutinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



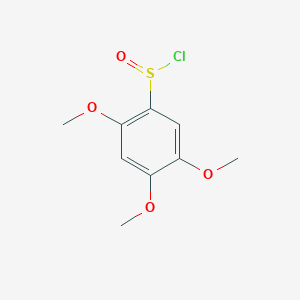
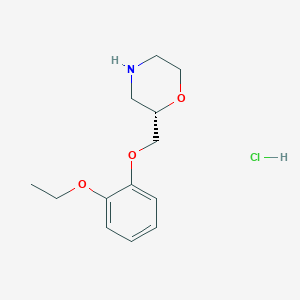
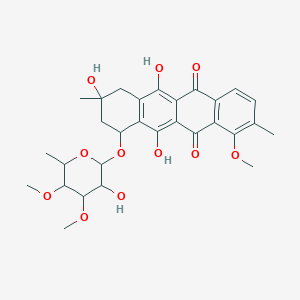
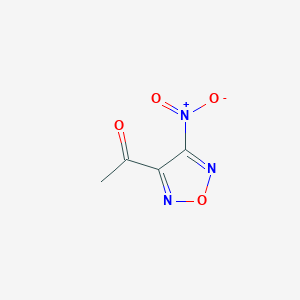

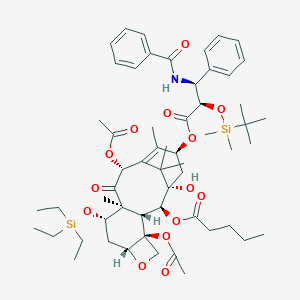
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
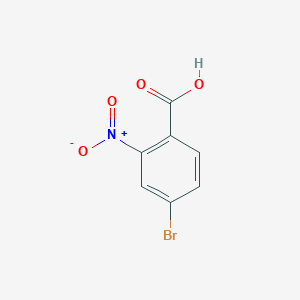
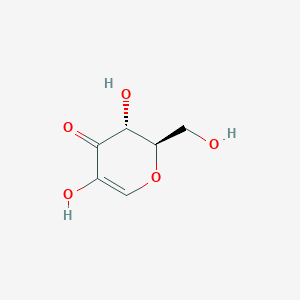
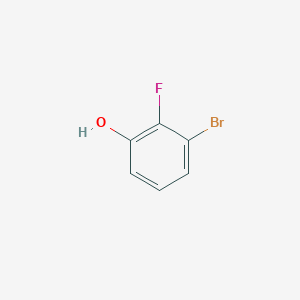
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
